molecular formula C14H12N4O2 B14592211 2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid CAS No. 61207-19-0

2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid

Cat. No.: B14592211
CAS No.: 61207-19-0
M. Wt: 268.27 g/mol
InChI Key: HNIUYWTYYCIUNB-UHFFFAOYSA-N
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Description

2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid is a complex organic compound featuring a naphthoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid typically involves multi-step organic reactions. One common method starts with the cyclization of lapachol to form β-lapachone, followed by further reactions to introduce the imidazole ring . The reaction conditions often involve the use of strong acids like sulfuric acid and temperatures around 70°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions .

Properties

CAS No.

61207-19-0

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

2-(3H-benzo[e]benzimidazol-2-ylhydrazinylidene)propanoic acid

InChI

InChI=1S/C14H12N4O2/c1-8(13(19)20)17-18-14-15-11-7-6-9-4-2-3-5-10(9)12(11)16-14/h2-7H,1H3,(H,19,20)(H2,15,16,18)

InChI Key

HNIUYWTYYCIUNB-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC2=C(N1)C=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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